Humantenmine
Overview
Description
Humantenmine is an indole alkaloid isolated from the plant Gelsemium elegans. It is known for its potent biological activities and has been studied for its potential therapeutic applications, particularly in pain management and treatment of rheumatic arthritis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Humantenmine can be synthesized through a series of chemical reactions involving the extraction of alkaloids from Gelsemium elegans. The process typically involves:
Extraction: The plant material is subjected to solvent extraction using methanol or ethanol.
Final Purification: The final purification step involves the use of two-dimensional liquid chromatography (2D-LC) to separate this compound from other alkaloids.
Industrial Production Methods
Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques ensures high purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
Humantenmine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the reactivity of indole alkaloids.
Medicine: Humantenmine has shown promise in pain management and treatment of rheumatic arthritis.
Mechanism of Action
Humantenmine exerts its effects primarily through interactions with glycine receptors and GABA A receptors in the central nervous system. It modulates these ligand-gated ion channels, affecting neurotransmission and leading to its observed biological effects . The compound’s toxicity is attributed to its ability to inhibit these receptors at high concentrations .
Comparison with Similar Compounds
Humantenmine is often compared with other indole alkaloids such as gelsemine and koumine. While all three compounds are isolated from Gelsemium elegans, this compound is noted for its higher toxicity and distinct pharmacological profile .
Gelsemine: Less toxic, primarily affects glycine receptors.
Koumine: Similar to this compound but with different receptor affinities and lower toxicity
This compound’s unique combination of high potency and specific receptor interactions makes it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
6-ethyl-1'-methoxyspiro[10-oxa-5-azatricyclo[5.3.1.04,8]undec-5-ene-2,3'-indole]-2'-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-3-14-11-8-17-19(9-15(20-14)12(11)10-24-17)13-6-4-5-7-16(13)21(23-2)18(19)22/h4-7,11-12,15,17H,3,8-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGABVPVCRHEES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2CC3(C4CC1C2CO4)C5=CC=CC=C5N(C3=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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